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In the landscape of pharmaceutical development and quality control, the precise identification

and characterization of active pharmaceutical ingredients (APIs) and their related substances

are paramount. Tetrahydro Furosemide (THF), recognized as Furosemide EP Impurity F, is a

critical compound to monitor in the manufacturing of the potent diuretic, Furosemide.[1][2] Its

structural similarity to the parent drug necessitates robust analytical methodologies to ensure

the purity, safety, and efficacy of the final pharmaceutical product. The molecular formula of

Tetrahydro Furosemide is C₁₂H₁₅ClN₂O₅S, with a molecular weight of 334.78 g/mol .[1]

This technical guide provides a comprehensive exploration of the spectroscopic techniques

used for the definitive structural analysis of Tetrahydro Furosemide. As a Senior Application

Scientist, this document moves beyond mere procedural outlines to delve into the causality

behind experimental choices and the logic of data interpretation. We will harness the

synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry

(MS), and Infrared (IR) Spectroscopy to build a complete and validated analytical picture of the

molecule. Each technique offers a unique and complementary piece of the structural puzzle,

and their combined application provides the high degree of certainty required by stringent

regulatory standards.[3][4][5]

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy - Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the de novo structural

elucidation of organic molecules.[3][6] It provides detailed information about the chemical
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environment, connectivity, and spatial arrangement of atoms within a molecule by probing the

magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[7][8] For a molecule like

Tetrahydro Furosemide, NMR is indispensable for confirming the core aromatic structure, the

nature of its substituents, and critically, the saturation of the furan ring that distinguishes it from

Furosemide.

Expertise & Causality: The 'Why' Behind the NMR
Experiment
The choice of NMR is driven by its ability to provide an unambiguous atom-by-atom map of the

molecule. While other techniques can confirm functional groups or molecular weight, only NMR

can definitively establish the precise isomerism and connectivity. For instance, confirming the

tetrahydrofuran moiety versus the furan ring in Furosemide requires the detailed proton and

carbon environment data that NMR provides. Two-dimensional (2D) NMR experiments like

COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are

chosen not just for confirmation, but as a self-validating system to trace the spin-spin couplings

between adjacent protons and directly link protons to their attached carbons, respectively,

leaving no ambiguity in the final assignment.[9][10]

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh approximately 5-10 mg of the Tetrahydro
Furosemide reference standard. Dissolve the sample in ~0.7 mL of a suitable deuterated

solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is chosen for its excellent ability to

dissolve a wide range of organic compounds and its non-interfering solvent peaks in most

regions of the spectrum.

Instrumentation: Transfer the solution to a standard 5 mm NMR tube. The analysis is

performed on a high-resolution NMR spectrometer, typically operating at a proton frequency

of 400 MHz or higher to ensure adequate signal dispersion.[9]

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters

include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay (e.g.,

5 seconds) to ensure full magnetization recovery for accurate integration, and a spectral

width covering the expected chemical shift range (e.g., 0-12 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.europeanpharmaceuticalreview.com/article/27764/nmr-spectroscopy-quality-control-of-pharmaceutical-products/
https://www.slideshare.net/slideshow/nmr-spectroscopy-pharmaceutical-analysis/85819083
https://www.benchchem.com/product/b601994?utm_src=pdf-body
https://www.researchgate.net/figure/1-H-NMR-400-MHz-and-13-C-NMR-100-MHz-spectral-data-of-compound-1-in-CDCl-3-d-in-ppm_tbl1_26761445
https://pmc.ncbi.nlm.nih.gov/articles/PMC6492277/
https://www.benchchem.com/product/b601994?utm_src=pdf-body
https://www.benchchem.com/product/b601994?utm_src=pdf-body
https://www.researchgate.net/figure/1-H-NMR-400-MHz-and-13-C-NMR-100-MHz-spectral-data-of-compound-1-in-CDCl-3-d-in-ppm_tbl1_26761445
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance and gyromagnetic ratio of ¹³C, a greater number of scans and a longer

acquisition time are required. Techniques like DEPT (Distortionless Enhancement by

Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

2D NMR Acquisition (for full verification): Perform standard COSY, HSQC, and HMBC

(Heteronuclear Multiple Bond Correlation) experiments to establish H-H connectivities, direct

C-H correlations, and long-range C-H correlations, respectively.

Data Interpretation and Predicted Spectral Data
The structure of Tetrahydro Furosemide suggests a complex but interpretable set of signals.

The aromatic region will show protons on the substituted benzene ring, while the aliphatic

region will be characterized by signals from the tetrahydrofurfuryl side chain.

Table 1: Predicted ¹H NMR Data for Tetrahydro Furosemide (in DMSO-d₆)
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10-12 Broad Singlet 1H COOH

Acidic proton,

often broad and

downfield.

~8.0-8.2 Singlet 1H Ar-H

Aromatic proton

ortho to the

carboxylic acid

group.

~7.5-7.7 Broad Singlet 2H SO₂NH₂

Sulfonamide

protons, often

broad.

~7.0-7.2 Singlet 1H Ar-H

Aromatic proton

ortho to the

chlorine atom.

~6.8-7.0 Triplet 1H NH

Secondary

amine proton,

coupled to the

adjacent CH₂

group.

~3.8-4.0 Multiplet 1H O-CH

Methine proton

on the

tetrahydrofuran

ring adjacent to

oxygen.

~3.6-3.8 Multiplet 2H O-CH₂

Methylene

protons on the

tetrahydrofuran

ring adjacent to

oxygen.

~3.3-3.5 Multiplet 2H N-CH₂ Methylene

protons adjacent
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to the secondary

amine.

~1.7-2.0 Multiplet 4H CH₂-CH₂

The two

remaining

methylene

groups on the

tetrahydrofuran

ring.

Table 2: Predicted ¹³C NMR Data for Tetrahydro Furosemide

Predicted Chemical Shift
(δ, ppm)

Carbon Type Assignment

~168 Quaternary C=O (Carboxylic Acid)

~150 Quaternary C-NH (Aromatic)

~145 Quaternary C-SO₂NH₂ (Aromatic)

~135 Quaternary C-Cl (Aromatic)

~130 CH CH (Aromatic)

~120 Quaternary C-COOH (Aromatic)

~115 CH CH (Aromatic)

~78 CH O-CH (Tetrahydrofuran)

~68 CH₂ O-CH₂ (Tetrahydrofuran)

~45 CH₂ N-CH₂

~28 CH₂ CH₂ (Tetrahydrofuran)

~25 CH₂ CH₂ (Tetrahydrofuran)

Visualization: NMR Analysis Workflow
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Caption: Workflow for NMR-based structural elucidation of Tetrahydro Furosemide.
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Part 2: Mass Spectrometry (MS) - Weighing the
Evidence
Mass spectrometry is a cornerstone of pharmaceutical analysis, providing precise molecular

weight information and invaluable structural clues through fragmentation analysis.[11][12] For

Tetrahydro Furosemide, MS serves two primary functions: first, to confirm the molecular

formula via high-resolution mass measurement, and second, to support the proposed structure

by analyzing the fragmentation patterns, which act as a molecular fingerprint.[13][14]

Expertise & Causality: The 'Why' Behind the MS
Experiment
The choice of a soft ionization technique like Electrospray Ionization (ESI) is deliberate. ESI

allows the intact molecule to be ionized with minimal fragmentation, ensuring the molecular ion

(e.g., [M-H]⁻ or [M+H]⁺) is clearly observed. This is critical for unambiguous molecular weight

determination. Coupling this with a high-resolution mass analyzer like a Time-of-Flight (TOF) or

Orbitrap allows for the determination of the accurate mass to within a few parts per million

(ppm). This high accuracy enables the calculation of a unique elemental formula

(C₁₂H₁₅ClN₂O₅S), effectively ruling out other potential impurities with the same nominal mass.

Tandem MS (MS/MS) is then employed to induce controlled fragmentation, providing pieces of

the structure that can be reassembled to validate the connectivities established by NMR.[14]

[15]

Experimental Protocol: High-Resolution LC-MS
Sample Preparation: Prepare a dilute solution of Tetrahydro Furosemide (~1-10 µg/mL) in

a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile/water.

Chromatography (LC): Inject the sample into an HPLC system, typically with a C18 column.

A gradient elution with mobile phases like water with 0.1% formic acid (A) and acetonitrile

with 0.1% formic acid (B) is used to separate the analyte from any potential minor impurities

before it enters the mass spectrometer.

Ionization: The column eluent is directed into an ESI source. For Tetrahydro Furosemide,

analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to
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maximize information. The carboxylic acid and sulfonamide groups make it particularly

amenable to negative ion mode.

Mass Analysis (Full Scan): The mass analyzer is scanned over a relevant m/z range (e.g.,

100-500 Da) to detect the accurate mass of the molecular ion.

Tandem MS (MS/MS): The molecular ion (e.g., m/z 333.0 for [M-H]⁻) is mass-selected,

subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon),

and the resulting fragment ions are analyzed.

Data Interpretation and Predicted Fragmentation
The molecular weight of C₁₂H₁₅ClN₂O₅S is 334.78. In negative ion mode, the deprotonated

molecule [M-H]⁻ would have an exact mass of approximately 333.03.

Table 3: Predicted High-Resolution MS and MS/MS Fragments for Tetrahydro Furosemide
([M-H]⁻)

m/z (Predicted) Ion Formula Description of Loss

333.03 [C₁₂H₁₄ClN₂O₅S]⁻ Molecular Ion [M-H]⁻

288.99 [C₁₂H₁₂ClN₂O₃S]⁻
Loss of CO₂ (44 Da) from the

carboxylic acid

253.05 [C₈H₈ClN₂O₃S]⁻

Loss of the tetrahydrofurfuryl

group (C₄H₇O, 71 Da) via

cleavage of the C-N bond

234.02 [C₇H₅ClO₃S]⁻

Loss of the

tetrahydrofurfurylmethylamine

side chain (C₅H₁₀NO, 100 Da)

81.01 [C₄H₅O₂]⁻

Fragment corresponding to the

loss of the tetrahydrofuran ring

itself with rearrangement
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Visualization: Proposed MS/MS Fragmentation
Pathway```dot

{ [M-H]⁻ | m/z 333.03 | C₁₂H₁₄ClN₂O₅S}

{ m/z 288.99 | Loss of CO₂}

- 44 Da

{ m/z 253.05 | Loss of C₄H₇O}

- 71 Da

{ m/z 234.02 | Loss of C₅H₁₀NO}

- 100 Da

Click to download full resolution via product page

Caption: Standard workflow for the FTIR-ATR analysis of Tetrahydro Furosemide.

Conclusion: A Synergistic Approach to Absolute
Confidence
The structural elucidation of a pharmaceutical compound like Tetrahydro Furosemide is a

process of building a multi-faceted, self-validating argument. No single technique can provide

the absolute certainty required in a regulated environment. This guide demonstrates that a

synergistic application of NMR, MS, and IR spectroscopy creates an unassailable analytical

conclusion.

Mass Spectrometry establishes the correct molecular formula and provides pieces of the

structural puzzle through fragmentation.

Infrared Spectroscopy rapidly confirms the presence of all expected functional groups,

serving as a robust identity check.

Nuclear Magnetic Resonance Spectroscopy acts as the final arbiter, meticulously

assembling the fragments and functional groups into a complete, unambiguous 3D structure

with confirmed atomic connectivity.

Together, these three pillars of spectroscopic analysis provide the comprehensive

characterization necessary for researchers, scientists, and drug development professionals to
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confidently identify, quantify, and control Tetrahydro Furosemide, ensuring the integrity and

safety of pharmaceutical products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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